molecular formula C10H9ClFNO B1455050 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one CAS No. 60610-98-2

4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one

Cat. No. B1455050
CAS RN: 60610-98-2
M. Wt: 213.63 g/mol
InChI Key: BEYHRDFBLQUXIG-UHFFFAOYSA-N
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Description

“4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H9ClFNO . It belongs to the class of organic compounds known as pyrrolidines . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is non-planar due to sp3 hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one” include a molecular weight of 213.64 . It has a high GI absorption and is BBB permeant . Its lipophilicity is represented by a consensus Log Po/w of 2.29 . It is soluble in water with a Log S (ESOL) of -2.51 .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : Pyrrolidine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
    • Methods of Application : The design of new molecules often starts by studying the binding conformation of existing compounds . For example, the study of bicyclic sulfonamide 15, which showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
    • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Scientific Field: Antidepressant Drug Synthesis

    • Application : Pyrrolidine compounds are used in the synthesis of antidepressant molecules . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
    • Methods of Application : The targeted tertiary alcohol 236 was effectively produced in 70% yield (99% ee) by adding 4-fluoro-phenyl boroxine to 4-chloro-1-(2,4-dichloro phenyl)butan-1-one 235 using the Rh/(R, R, R, R)-WingPhos L 21, which has excellent functional group compatibility .
    • Results or Outcomes : The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
  • Scientific Field: Antibacterial Research

    • Application : Pyrrolidine compounds have been found to exhibit antibacterial activity . The structure-activity relationship (SAR) investigation showed that the antibacterial activity increased with certain N’-substituents and 4’-phenyl substituents .
    • Methods of Application : The antibacterial activity of these compounds is typically evaluated using in vitro assays against a range of bacterial strains .
    • Results or Outcomes : Certain pyrrolidine compounds have shown promising antibacterial activity, which could potentially be further optimized for the development of new antibacterial agents .
  • Scientific Field: Antiviral Research

    • Application : Indole derivatives, which can be synthesized from pyrrolidine compounds, have been found to possess antiviral activity .
    • Methods of Application : The antiviral activity of these compounds is typically evaluated using in vitro assays against a range of viruses .
    • Results or Outcomes : Certain indole derivatives have shown potent antiviral activity, with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
  • Scientific Field: Antifungal Research

    • Application : Pyrrolidine compounds have been found to exhibit antifungal activity . The structure-activity relationship (SAR) investigation showed that the antifungal activity increased with certain N’-substituents and 4’-phenyl substituents .
    • Methods of Application : The antifungal activity of these compounds is typically evaluated using in vitro assays against a range of fungal strains .
    • Results or Outcomes : Certain pyrrolidine compounds have shown promising antifungal activity, which could potentially be further optimized for the development of new antifungal agents .
  • Scientific Field: Anticancer Research

    • Application : Indole derivatives, which can be synthesized from pyrrolidine compounds, have been found to possess anticancer activity .
    • Methods of Application : The anticancer activity of these compounds is typically evaluated using in vitro assays against a range of cancer cell lines .
    • Results or Outcomes : Certain indole derivatives have shown potent anticancer activity, with IC50 values ranging from 0.4 to 2.1 μg/mL against various cancer cell lines .

Safety And Hazards

The safety information for “4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one” indicates that it has a signal word of "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Pyrrolidine compounds, including “4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one”, have potential for future research and development in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3 hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring make these compounds attractive for medicinal chemists .

properties

IUPAC Name

4-(2-chloro-6-fluorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO/c11-7-2-1-3-8(12)10(7)6-4-9(14)13-5-6/h1-3,6H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYHRDFBLQUXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743498
Record name 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one

CAS RN

60610-98-2
Record name 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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